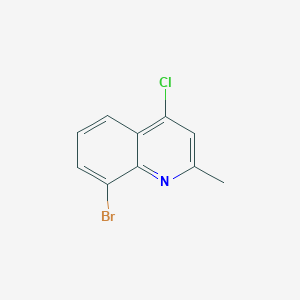

8-Bromo-4-chloro-2-methylquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-bromo-4-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVHWORPDUOWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354310 | |

| Record name | 8-Bromo-4-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-07-6 | |

| Record name | 8-Bromo-4-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-4-chloro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 8 Bromo 4 Chloro 2 Methylquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For 8-Bromo-4-chloro-2-methylquinoline, ¹H and ¹³C NMR are fundamental in confirming the substitution pattern on the quinoline (B57606) core.

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to the methyl group and the aromatic protons on the quinoline ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The chlorine atom at position 4 and the bromine atom at position 8, both being electron-withdrawing groups, will deshield nearby protons, causing them to resonate at a higher frequency (downfield). Conversely, the electron-donating methyl group at position 2 will cause a slight shielding effect.

The aromatic region is expected to show signals for the four protons on the quinoline ring system. The proton at C3 is anticipated to appear as a singlet due to the adjacent substituents. The protons on the benzo-ring (H5, H6, H7) would exhibit a more complex splitting pattern (doublets or triplets) due to spin-spin coupling. The methyl protons at C2 would typically appear as a sharp singlet further upfield. The concentration of the sample can also influence the chemical shifts, a phenomenon attributed to intermolecular π-π stacking interactions between the quinoline rings in solution. uncw.edu

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar quinoline derivatives.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (at C2) | 2.5 - 2.8 | Singlet |

| H3 | 7.2 - 7.4 | Singlet |

| H5 | 7.8 - 8.0 | Doublet |

| H6 | 7.5 - 7.7 | Triplet |

| H7 | 7.9 - 8.1 | Doublet |

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly sensitive to the electronic environment. The carbons directly attached to the electronegative chlorine (C4) and bromine (C8) atoms are expected to be significantly deshielded and appear downfield. The carbon of the methyl group will be found in the upfield region of the spectrum.

Quaternary carbons, such as C2, C4, C8, C8a, and C4a, can be identified through techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or by their characteristically lower intensity in a standard broadband-decoupled ¹³C-NMR spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar quinoline derivatives.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 20 - 25 |

| C2 | 158 - 162 |

| C3 | 122 - 125 |

| C4 | 145 - 148 |

| C4a | 148 - 151 |

| C5 | 128 - 131 |

| C6 | 126 - 129 |

| C7 | 130 - 133 |

| C8 | 120 - 123 |

| C8a | 146 - 149 |

Mass Spectrometry (MS and HRMS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrClN), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ peak due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). scbt.comsigmaaldrich.com This results in a cluster of peaks for the molecular ion around m/z 255, 257, and 259. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental formula. echemi.com

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of a halogen atom. miamioh.edudocbrown.info For this compound, initial fragmentation could involve the loss of a bromine radical (M-Br) or a chlorine radical (M-Cl), as the C-Br and C-Cl bonds are relatively weak. raco.cat Subsequent fragmentation may include the loss of a methyl radical (CH₃) or hydrogen cyanide (HCN) from the quinoline ring.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

| 255/257/259 | [C₁₀H₇⁷⁹Br³⁵ClN]⁺ / [C₁₀H₇⁸¹Br³⁵ClN]⁺ or [C₁₀H₇⁷⁹Br³⁷ClN]⁺ / [C₁₀H₇⁸¹Br³⁷ClN]⁺ |

| 220/222 | [M - Cl]⁺ |

| 176/178 | [M - Br]⁺ |

| 141 | [M - Br - Cl]⁺ |

| 114 | [C₉H₆N]⁺ |

Infrared (IR) and Electronic Absorption Spectroscopy for Functional Group and Electronic Structure Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would show characteristic absorption bands for the aromatic quinoline system and the substituents.

Key expected absorptions include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations characteristic of the quinoline core, and C-H bending vibrations. The C-Cl and C-Br stretching vibrations are typically observed in the fingerprint region of the spectrum at lower wavenumbers.

Table 4: Predicted IR Absorption Bands for this compound Predicted values are based on the analysis of similar quinoline derivatives.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050 - 3100 | Aromatic C-H Stretch |

| 2850 - 3000 | Methyl C-H Stretch |

| 1580 - 1620 | C=C and C=N Aromatic Ring Stretch |

| 1450 - 1550 | C=C and C=N Aromatic Ring Stretch |

| 800 - 900 | Aromatic C-H Out-of-Plane Bend |

| 1000 - 1100 | C-Cl Stretch |

| 500 - 600 | C-Br Stretch |

Electronic absorption spectroscopy, typically using UV-Vis, provides information about the electronic transitions within the molecule. The extended π-system of the quinoline ring will give rise to characteristic absorption bands in the UV region.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide crucial data on molecular structure, X-ray crystallography offers the definitive determination of the solid-state structure, including bond lengths, bond angles, and torsional angles.

For a molecule like this compound, X-ray crystallography would reveal how the individual molecules pack in the crystal lattice. Based on studies of similar quinoline derivatives, several types of intermolecular interactions are expected to govern the crystal packing. nih.govnih.gov

π-π Stacking: The planar aromatic quinoline rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. researchgate.net These interactions are a significant force in the crystal packing of many aromatic compounds.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the nitrogen atom of the quinoline ring.

Conformational Analysis and Dihedral Angle Measurements within the Quinoline Ring System

The fundamental structure of the quinoline ring is a bicyclic aromatic heterocycle, which inherently favors a planar conformation to maximize aromatic stabilization. However, the introduction of various substituents can induce minor deviations from perfect planarity. The conformational analysis of the quinoline ring system in substituted analogs like this compound is crucial for understanding its steric and electronic properties, which in turn influence its chemical reactivity and potential biological interactions.

One such informative analog is 8-Bromo-2-methylquinoline. In its crystal structure, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings of the quinoline system is a mere 0.49 (16)°. nih.gov A dihedral angle of 0° would represent a perfectly flat molecule, and thus, this small value strongly indicates that the quinoline ring system in this compound is nearly planar. nih.gov This planarity is a common feature among many quinoline derivatives, as the energetic benefit of maintaining the aromatic system is significant.

The near-planarity of the quinoline core is a critical aspect of its structure. For this compound, it is reasonable to infer a similar near-planar conformation. The substituents—a bromine atom at position 8, a chlorine atom at position 4, and a methyl group at position 2—are not typically bulky enough to cause significant distortion of the fused aromatic ring system. Any minor deviations from planarity would likely be localized and minimal.

The table below summarizes the key dihedral angle measurement found for a closely related analog, which serves as a strong basis for understanding the conformation of this compound.

Table 1: Dihedral Angle in a Quinoline Analog

| Compound | Measured Dihedral Angle Between the Benzene and Pyridine Rings (°) | Reference |

|---|---|---|

| 8-Bromo-2-methylquinoline | 0.49 (16) | nih.gov |

This data underscores the inherent rigidity and planarity of the quinoline scaffold, a feature that is largely retained even with the introduction of halogen and methyl substituents.

Mentioned Compounds

Computational Chemistry and Theoretical Investigations of 8 Bromo 4 Chloro 2 Methylquinoline

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) and ab initio calculations are cornerstone methodologies in computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules. For quinoline (B57606) derivatives, these methods have been extensively applied to understand how different substituents influence the electron distribution within the aromatic system. researchgate.netresearchgate.net

Theoretical calculations on related chloroquinolines have demonstrated that the substitution pattern significantly alters the reactive nature of the quinoline moiety. researchgate.net For 8-Bromo-4-chloro-2-methylquinoline, the calculated molecular electrostatic potential (MEP) map would highlight regions of positive and negative potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. The nitrogen atom in the quinoline ring is expected to be a region of negative potential, making it a likely site for protonation or coordination to metal centers.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇BrClN |

| Molecular Weight | 256.53 g/mol |

| Boiling Point | 321.9±37.0 °C |

| Density | 1.591±0.06 g/cm³ |

| pKa | 1.71±0.50 |

Data is based on predictive models and may vary from experimental values.

Frontier Molecular Orbital (FMO) Analysis and Correlation with Electrochemical Properties

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing insights into the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule.

The electrochemical behavior of quinoline derivatives, such as their redox potentials, can be correlated with their FMO energies. For instance, a potent 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative was shown to be bioactivated by type 1 nitroreductases, a process that is fundamentally related to the molecule's electronic properties.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Quinoline

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

These values are representative for a substituted quinoline and would require specific DFT calculations for this compound.

Molecular Docking and Dynamics Simulations for Predicting Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. nih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the prevalence of quinoline derivatives as pharmacologically active agents, this compound is a candidate for such in silico screening. Molecular docking studies would involve placing the molecule into the binding site of a target protein and scoring the different poses based on their binding affinity. This can help in identifying potential biological targets for this compound. For example, quinolones are known to target bacterial enzymes like DNA gyrase and topoisomerase.

Following docking, MD simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov These simulations provide a dynamic picture of the interactions, including the formation and breaking of hydrogen bonds and other non-covalent interactions, and can help in refining the binding mode predicted by docking. A study on phenylhydrazono phenoxyquinolone derivatives utilized molecular docking and MD simulations to screen for their efficacy against the α-amylase enzyme, demonstrating the utility of these methods in identifying promising bioactive compounds. nih.gov

Mechanistic Insights into Chemical Transformations and Reaction Selectivity

Computational chemistry offers profound insights into the mechanisms of chemical reactions, helping to understand reaction pathways, transition states, and the factors that control selectivity. For this compound, theoretical investigations can elucidate the mechanisms of its various chemical transformations.

A key aspect of the reactivity of this molecule is the susceptibility of the chloro group at the 4-position to nucleophilic substitution. Studies on the related 4-chloro-8-methylquinolin-2(1H)-one have shown that this position is reactive towards various nucleophiles. mdpi.com Computational modeling can be used to calculate the activation energies for different nucleophilic substitution pathways, thereby predicting the most favorable reaction conditions and the expected products. The leaving group ability of the chloride ion plays a significant role in these reactions. mdpi.com

Furthermore, the bromine atom at the 8-position can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a common method for forming carbon-carbon bonds. Theoretical studies can model the catalytic cycle of such reactions, providing insights into the role of the catalyst and the factors influencing the reaction's efficiency and selectivity. Understanding the interplay between the reactivity of the C4-Cl and C8-Br bonds is crucial for designing selective synthetic strategies.

Reactivity Profiles and Mechanistic Studies of 8 Bromo 4 Chloro 2 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) Mechanisms at the Halogenated Quinolone Core

The quinoline (B57606) nucleus is inherently electron-deficient, particularly at the 2 and 4-positions, which facilitates nucleophilic aromatic substitution (SNAr). quimicaorganica.org In 8-Bromo-4-chloro-2-methylquinoline, the chlorine atom at the C-4 position is significantly more susceptible to nucleophilic attack than the bromine atom at the C-8 position. This enhanced reactivity at C-4 is attributed to the position's activation by the electron-withdrawing nitrogen atom within the heterocyclic ring. quimicaorganica.org

The mechanism for substitution at the C-4 position proceeds through a classic addition-elimination pathway. quimicaorganica.org A nucleophile attacks the electrophilic C-4 carbon, leading to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom, a key stabilizing feature of the quinoline system. quimicaorganica.org Subsequent elimination of the chloride leaving group restores the aromaticity of the ring, yielding the 4-substituted product.

Studies on analogous systems like 2,4-dichloroquinazolines have shown through DFT calculations that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack. mdpi.com This theoretical insight supports the observed regioselectivity in related quinoline systems. mdpi.com The reaction is versatile, accommodating a wide range of nucleophiles. For instance, in studies of similar 4-chloroquinolinones, the chloro group is readily displaced by amines, thiols, and azide (B81097) ions. mdpi.com The bromine atom at C-8, located on the carbocyclic ring and distant from the strong inductive and mesomeric influence of the ring nitrogen, is comparatively unreactive under typical SNAr conditions. This differential reactivity allows for selective functionalization at the C-4 position.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Relative Reactivity | Mechanistic Rationale |

|---|---|---|---|

| C-4 | Chlorine | High | Activation by electron-withdrawing ring nitrogen; stabilization of intermediate via charge delocalization onto nitrogen. quimicaorganica.orgmdpi.com |

| C-8 | Bromine | Low | Located on the less electron-deficient carbocyclic ring; lacks direct activation from the ring nitrogen. |

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring System

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the quinoline ring system occurs with significant difficulty on the pyridine (B92270) portion. The nitrogen atom deactivates the heterocyclic ring towards attack by electrophiles. reddit.comyoutube.com Consequently, electrophilic substitution reactions preferentially occur on the benzenoid ring. reddit.comyoutube.com

For this compound, the outcome of an EAS reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring (the 8-bromo group) and the deactivating influence of the entire heterocyclic portion. The mechanism follows the general pathway for EAS, involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

The directing effects are as follows:

8-Bromo group: A deactivating, ortho-, para-director. It directs incoming electrophiles to the C-7 and C-5 positions.

Organometallic Coupling Reactions Involving Halogenated Quinoline Derivatives

The two distinct halogen atoms in this compound make it an excellent substrate for regioselective organometallic cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These palladium-catalyzed reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org

A key principle governing selectivity is the difference in reactivity between aryl bromides and aryl chlorides in the first step of the catalytic cycle: oxidative addition to the Pd(0) complex. The C-Br bond is weaker and more readily cleaved than the C-Cl bond. Therefore, the C-8 bromine atom will undergo oxidative addition under milder conditions than the C-4 chlorine atom. This allows for selective functionalization at the C-8 position.

For example, in a Suzuki-Miyaura coupling, reacting this compound with an organoboron reagent in the presence of a palladium catalyst and a base would preferentially yield the 8-aryl-4-chloro-2-methylquinoline product. libretexts.org By carefully selecting the catalyst, ligands, and reaction temperature, chemists can precisely control the reaction to target the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. Under more forcing conditions, it is possible to achieve double coupling at both positions.

Table 2: Predicted Products of Selective Organometallic Coupling Reactions

| Reaction | Coupling Partner | Preferential Reaction Site | Predicted Product Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | C-8 | 8-Aryl-4-chloro-2-methylquinoline |

| Sonogashira Coupling | Terminal alkyne | C-8 | 8-Alkynyl-4-chloro-2-methylquinoline |

| Heck Coupling | Alkene | C-8 | 8-Alkenyl-4-chloro-2-methylquinoline |

| Buchwald-Hartwig | Amine | C-8 | 8-Amino-4-chloro-2-methylquinoline |

Photoinduced Reactions and Photochemical Transformations of Quinoline Scaffolds

The quinoline scaffold is photochemically active and can participate in a variety of light-induced reactions. rsc.org Research has shown that the direct excitation of protonated quinolines can lead to transformations such as alkylation and reduction. rsc.org In these processes, solvents like methanol (B129727) or isopropanol (B130326) can act as alkylating or reducing agents, respectively, upon photoexcitation. rsc.org

For halogenated quinolines, another important photochemical pathway is the cleavage of the carbon-halogen bond. The C-Br bond is significantly more susceptible to photolysis than the C-Cl bond due to its lower bond dissociation energy. Upon irradiation with UV light, this compound could undergo selective homolytic cleavage of the C-8-Br bond to generate a quinolinyl radical. This highly reactive intermediate could then participate in various subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical species present in the medium.

Furthermore, the quinoline moiety itself can act as a photocatalyst. Studies using quinolinone-based organic photocatalysts have demonstrated their ability to initiate reactions through a visible-light-driven process. acs.org This suggests the potential for this compound or its derivatives to participate in photocatalytic cycles, either as a substrate or as a component of the catalytic system itself. acs.org

Oxidation-Reduction Chemistry and Electrochemical Behavior

The quinoline system can undergo both oxidation and reduction reactions, with the outcome influenced by the substituents and the reaction conditions. The presence of two electron-withdrawing halogen atoms in this compound makes the ring system more electron-deficient and thus more susceptible to reduction and more resistant to oxidation compared to unsubstituted quinoline.

Oxidation: Oxidation of the quinoline ring system typically occurs on the more electron-rich carbocyclic (benzene) ring. For example, certain microorganisms can oxidize quinolines via a dioxygenase enzyme to form cis-dihydrodiol metabolites on the benzenoid ring. nih.gov In the case of 2-chloroquinoline, this oxidation occurs at the 7,8-positions. nih.gov This suggests that chemical or biological oxidation of this compound would likely target the C-5 and C-6 positions.

Reduction: The electron-deficient nature of the quinoline core makes it amenable to reduction. Electrochemical methods have been developed for the functionalization of quinolines via cathodic reduction. rsc.org This process involves the transfer of electrons to the quinoline ring to form a radical anion or dianion intermediate, which can then be intercepted by an electrophile. rsc.org For this compound, the increased electron deficiency due to the halogens would lower its reduction potential, making it easier to reduce electrochemically. This could provide a pathway for functionalization at positions on the heterocyclic ring that are not accessible through other means.

Advanced Applications in Medicinal Chemistry and Biological Sciences

Quinoline-Based Scaffolds as Pharmacologically Active Agents

Quinoline (B57606), a bicyclic aromatic heterocycle, and its derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, anticonvulsant, antihypertensive, antimicrobial, and antiviral activities. researchgate.netarabjchem.org The substitution pattern on the quinoline ring system significantly influences the biological activity, allowing for the fine-tuning of compounds for specific therapeutic targets. The presence of halogen atoms, such as bromine and chlorine, can particularly enhance the potency and selectivity of these agents.

Exploration of Anticonvulsant Activities of 8-Substituted Quinoline Derivatives

The search for novel anticonvulsant drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Quinoline derivatives have emerged as a promising class of compounds in this regard. Research has shown that substitutions at the 8-position of the quinoline ring can lead to significant anticonvulsant effects.

A series of 8-substituted quinolines have been synthesized and evaluated for their anticonvulsant properties using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure tests. nih.gov Notably, derivatives featuring a 2-hydroxypropyloxyquinoline moiety have demonstrated excellent anticonvulsant activity. researchgate.netnih.gov For instance, compounds like 8-(2'-piperazino-ethanoxy)quinoline and 8-(2'-imidazolo-ethanoxy)quinoline were found to be highly active anticonvulsive agents in an ethane (B1197151) series. nih.gov In a related propanol (B110389) series, 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline and 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline showed very good anticonvulsant activities. nih.gov

Further studies on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines identified 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline as a particularly potent compound. nih.gov Its broad-spectrum activity is suggested to involve mechanisms such as the inhibition of voltage-gated ion channels and the modulation of GABAergic activity. nih.gov The combination of the quinoline core with other pharmacophores, like benzimidazole, has also yielded hybrid molecules with promising anticonvulsant profiles. tandfonline.com

| Compound/Derivative | Anticonvulsant Activity Finding |

| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Potent anticonvulsive agent in both MES and scMet tests. researchgate.netnih.gov |

| 8-(2'-piperazino-ethanoxy)quinoline | Most active as an anticonvulsive agent in the ethane series. nih.gov |

| 8-(2'-imidazolo-ethanoxy)quinoline | One of the most active anticonvulsive agents in the ethane series. nih.gov |

| 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline | Highly active with an ED50 of 8.80 mg/kg and a protective index of 20.0, suggesting a broad spectrum of activity. nih.gov |

| Benzimidazole-Quinoline Hybrids (5b, 5h, 5l, 5n) | Showed potential activity against pentylenetetrazole-induced seizures in mice. tandfonline.com |

Investigation of Antihypertensive Properties of Quinoline Analogues

Quinoline derivatives have also been extensively investigated for their potential in managing hypertension. researchgate.net The mechanism of action often involves the inhibition of key enzymes in blood pressure regulation, such as the Angiotensin-Converting Enzyme (ACE), or through beta-blocking properties. nih.govrsc.org

Studies on 8-substituted quinolines revealed that compounds with an aryloxypropanolamine side chain possess significant antihypertensive effects, which may be linked to their beta-blocking capabilities. researchgate.netnih.gov For example, compounds such as 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline, 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline, and 8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline displayed excellent antihypertensive activity by antagonizing the pressor response induced by adrenaline. nih.gov

Another approach involves designing quinoline-appended chalcone (B49325) derivatives as ACE inhibitors. One such derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), showed considerable antihypertensive effect through the inhibition of ACE in kidney cortex plasma membranes. rsc.org

| Compound/Derivative | Antihypertensive Activity Finding |

| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Showed excellent antihypertensive activity. nih.gov |

| 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | Exhibited excellent antihypertensive activity. nih.gov |

| 8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline | Demonstrated excellent antihypertensive activity. nih.gov |

| (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ) | Shows considerable antihypertensive effect by inhibiting Angiotensin-Converting Enzyme (ACE). rsc.org |

Evaluation of Anticancer and Antiproliferative Activities

The quinoline scaffold is a cornerstone in the development of anticancer agents, with derivatives demonstrating efficacy against a variety of cancer cell lines through multiple mechanisms. arabjchem.org These mechanisms include the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest. arabjchem.org

Highly brominated quinolines have shown significant antiproliferative activity. nih.gov For instance, the bromination of 3,6,8-trimethoxyquinoline to yield 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline resulted in a substantial increase in activity against C6, HeLa, and HT29 cancer cell lines. nih.gov The conversion of the C-8 methoxy (B1213986) group to a hydroxyl group appeared to further enhance this inhibitory potential. nih.gov

Hybrid molecules incorporating quinoline have also been explored. Benzimidazole-quinoline hybrids showed growth inhibition against leukemia (CCRF-CEM) and renal cancer (A498) cell lines. tandfonline.com Furthermore, quinoline derivatives have been functionalized to target specific cellular pathways. For example, some derivatives have been shown to inhibit human topoisomerase I, a critical enzyme for DNA replication. nih.gov

| Compound/Derivative | Anticancer/Antiproliferative Activity Finding |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | Showed high activity with IC50 values ranging from 5.45–9.6 μg/mL against C6, HeLa, and HT29 cancer cell lines. nih.gov |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | Exhibited significant inhibitory effects and inhibited human topoisomerase I. nih.gov |

| 6,8-dibromo-5-nitroquinoline | Effectively inhibited the migration of HT29 cells in a wound healing assay. nih.gov |

| Benzimidazole-Quinoline Hybrids (5j, 5o) | Showed highest activity on leukemia (CCRF-CEM) and renal cancer (A498) with growth inhibitions of 70.91% and 61.15%, respectively. tandfonline.com |

| 4-bromo-4'-chloro pyrazoline analog of curcumin | Found to be a potent cytotoxic agent against human cervical cancer (HeLa) cells, inducing significant apoptosis. nih.gov |

Assessment of Antimicrobial (Antibacterial and Antifungal) Properties

The rise of antimicrobial resistance necessitates the discovery of new classes of therapeutic agents. Quinoline derivatives have long been recognized for their antimicrobial potential. arabjchem.org Halogen substitution on the quinoline ring is a key strategy for enhancing this activity.

In a study of 4-hydroxy-2-quinolone analogs, the introduction of halogen substituents at the benzo-carbon positions significantly boosted antifungal activity. nih.gov Specifically, the 6-bromo nonyl analog (3j) exhibited exceptional activity against Aspergillus flavus, with an IC50 value of 1.05 µg/mL, surpassing the efficacy of the standard drug amphotericin B. nih.gov The 6-chloro nonyl analog (3i) also showed potent antifungal activity. nih.gov These compounds also demonstrated significant inhibitory activity against the bacterium Staphylococcus aureus, indicating a promising dual-action profile. nih.gov The data suggests that these 4-hydroxy-2-quinolone analogs are a promising framework for developing new antimicrobial, particularly antifungal, treatments. nih.gov

| Compound/Derivative | Antimicrobial Activity Finding |

| 6-bromo-4-hydroxy-3-nonyl-2-quinolone (3j) | Exceptional antifungal activity against A. flavus (IC50 = 1.05 µg/mL) and significant activity against S. aureus. nih.gov |

| 6-chloro-4-hydroxy-3-nonyl-2-quinolone (3i) | Potent antifungal activity against A. flavus (IC50 = 4.60 µg/mL) and significant activity against S. aureus. nih.gov |

Development as Potential Antitubercular Agents and HIV Integrase Inhibitors

The quinoline core is present in several antitubercular drugs and is a key scaffold in the development of new agents against Mycobacterium tuberculosis. researchgate.net Additionally, quinoline derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.

Specifically, 8-hydroxyquinoline (B1678124) derivatives have been discovered as inhibitors of the interaction between HIV-1 integrase and the lens epithelium-derived growth factor (LEDGF/p75), which is essential for the integration of the viral genome into the host cell's DNA. brieflands.com Fragment-based discovery approaches have successfully identified 8-hydroxyquinolines as a promising scaffold for these inhibitors. brieflands.com Further optimization of these structures, such as the development of novel 8-hydroxyquinoline tetracyclic lactams, has led to compounds with virological profiles comparable to second-generation integrase inhibitors, although pharmacokinetic properties may require further improvement. brieflands.com

Cytotoxic Activity of Quinoline Derivatives from Natural Sources

Many quinoline and isoquinoline (B145761) alkaloids isolated from natural sources, particularly plants, exhibit significant cytotoxic properties. nih.govnih.gov These compounds serve as valuable leads for the development of new anticancer drugs. mdpi.com

For example, 5-methyl-5H-indolo[2,3-b]quinoline (neocryptolepine), a tetracyclic nitrogen heterocycle discovered in the African climber Cryptolepis sanguinolenta, has a variety of biological properties, including cytotoxic, antifungal, and antibacterial activities. mdpi.com It is considered a promising chemical precursor for developing novel anticancer drugs. mdpi.com Structural modifications, such as the introduction of amino alkylation at the C-11 position of the indoloquinoline core, can improve biological activity and selectivity. mdpi.com One such derivative, BAPPN, showed cytotoxic effects against HepG2, HCT-116, MCF-7, and A549 cancer cell lines. mdpi.com

Similarly, the isoquinoline alkaloids sanguinarine (B192314) and chelerythrine (B190780) have demonstrated very high cytotoxic activity against various cancer cell lines, with IC50 values in the low microgram per milliliter range. nih.gov These findings underscore the potential of naturally derived quinoline and isoquinoline alkaloids as a source of new therapeutic agents. nih.govnih.gov

| Compound/Derivative | Source/Type | Cytotoxic Activity Finding |

| Sanguinarine | Natural Isoquinoline Alkaloid | High cytotoxic activity against tested cell lines (IC50 range: 0.11–0.54 μg/mL). nih.gov |

| Chelerythrine | Natural Isoquinoline Alkaloid | High cytotoxic activity against tested cell lines (IC50 range: 0.14–0.46 μg/mL). nih.gov |

| 5-methyl-5H-indolo[2,3-b]quinoline (Neocryptolepine) | Natural Product Derivative | A promising precursor for anticancer drugs; acts as a topoisomerase II inhibitor. mdpi.com |

| BAPPN (C-11 substituted indoloquinoline) | Synthetic Derivative of Natural Product | Showed cytotoxic effects on HepG2, HCT-116, MCF-7, and A549 cell lines. mdpi.com |

Mechanistic Exploration of Biological Activity of 8-Bromo-4-chloro-2-methylquinoline

The biological significance of the quinoline scaffold is vast, with derivatives demonstrating a wide array of interactions with biological systems. The specific substitution pattern of this compound—featuring a halogen at both the 4- and 8-positions and a methyl group at the 2-position—creates a unique electronic and steric profile that influences its molecular interactions and subsequent biological activity.

Interaction with Biological Targets and Signaling Pathways (e.g., DNA Topoisomerase I)

While direct studies on this compound's interaction with DNA Topoisomerase I are not extensively documented, the broader class of quinoline derivatives is well-known for targeting DNA and related enzymes. Quinolines can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death. This mechanism involves stabilizing the enzyme-DNA complex, which prevents the re-ligation of the DNA strand and introduces double-strand breaks.

The biological activity of halogenated quinolines extends to various signaling pathways crucial in cellular regulation. For instance, a related compound, 4-Bromo-3,5,7-trichloro-2-methylquinoline, has been noted to activate apoptotic pathways in human breast cancer cells. Furthermore, research into anthelmintic agents has shown that derivatives of this compound can interact with Slo-1 calcium-gated potassium channels in nematodes, inducing paralysis. google.com The compound also serves as a key intermediate in the synthesis of inhibitors for the NAD-hydrolyzing enzyme CD38, which is integral to cell signaling and calcium mobilization. researchgate.net These examples underscore the capacity of the substituted quinoline core to modulate the function of critical protein targets within various signaling cascades.

Role in Enzyme Inhibition (e.g., Insulin-Regulated Aminopeptidase)

The structural framework of this compound makes it a valuable precursor and scaffold for the development of potent enzyme inhibitors. Although specific inhibition of Insulin-Regulated Aminopeptidase by this exact compound is not detailed in the available literature, its derivatives and related quinoline structures have demonstrated significant inhibitory activity against several other key enzymes.

A prominent example is the use of this compound as a starting material for the synthesis of novel, submicromolar inhibitors of human CD38, an enzyme that metabolizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). researchgate.net The development of these inhibitors allows for the study of NAD+ metabolism and its therapeutic implications. researchgate.net

Furthermore, the quinoline-sulfonamide scaffold, which can be derived from related quinoline amines, has been used to build focused libraries of chelating fragments. These libraries have been successfully screened to discover inhibitors for zinc-dependent matrix metalloproteinases (MMPs), with some fragments showing low micromolar activity and selectivity for specific MMPs. acs.org Other studies have indicated that quinoline derivatives can act as inhibitors of cytochrome P450 enzymes, which are critical for drug metabolism, and protein kinase C (PKC), an enzyme involved in cancer signaling pathways.

| Enzyme Target | Quinoline Derivative Type | Biological Context | Reference |

| CD38 (NAD-Hydrolyzing Enzyme) | 4-Amino-8-quinoline carboxamides (from this compound) | NAD+ Metabolism, Disease Models | researchgate.net |

| Matrix Metalloproteinases (MMPs) | 8-Sulfonamidoquinoline Fragments | Extracellular Matrix Regulation, Cancer | acs.org |

| Protein Kinase C (PKC) | 4-Bromo-3,5,7-trichloro-2-methylquinoline | Cancer Signaling Pathways | |

| Bacterial DNA Gyrase/Topoisomerase IV | General Quinoline Derivatives | Bacterial DNA Synthesis | |

| Cytochrome P450 Enzymes | General Quinoline Derivatives | Drug Metabolism |

Design of Zinc Sensors in Biological Systems Utilizing Quinoline Derivatives

Quinoline derivatives are highly valued as fluorophores in the design of chemosensors for detecting metal ions, with a particular emphasis on zinc (Zn²+). nanobioletters.comnih.gov Zinc is a vital trace element involved in numerous physiological and pathological processes, making its detection in biological systems a significant area of research. acs.org The quinoline scaffold is an excellent building block for these sensors due to its inherent photophysical properties, biocompatibility, and strong metal-binding affinity. nanobioletters.comnih.gov

Derivatives of 8-hydroxyquinoline and 8-aminoquinoline (B160924) are common choices for fluorogenic chelators of Zn²+ ions. mdpi.comacs.org The sensing mechanism often relies on chelation-enhanced fluorescence (CHEF). nanobioletters.com In the unbound state, the sensor exhibits weak fluorescence, but upon binding with Zn²+, a rigid complex is formed, which restricts photoinduced electron transfer (PET) and leads to a significant "turn-on" fluorescent signal. nanobioletters.com

Researchers have synthesized and screened various substituted quinoline derivatives to optimize their properties as zinc sensors. For instance, derivatives of 8-Hydroxy-2-methylquinoline have been developed as powerful prototypes, exhibiting superior quantum yields and high affinity for zinc under pseudo-biological conditions. acs.org The introduction of different substituents on the quinoline ring allows for the fine-tuning of the sensor's sensitivity, selectivity, and fluorescence emission wavelengths. acs.org These quinoline-based fluorescent probes are instrumental in the real-time monitoring and imaging of Zn²+ in living cells. nanobioletters.com

| Quinoline Sensor Type | Sensing Mechanism | Key Features | Application | Reference |

| 8-Amidoquinoline Derivatives | Chelation-Enhanced Fluorescence (CHEF) | Good selectivity, biocompatibility, improved water solubility. | Detection of Zn²+ in biological and environmental samples. | mdpi.com |

| 8-Hydroxy-2-methylquinoline Derivatives | CHEF | High quantum yields, strong affinity for Zn²+. | Probes for cellular events with elevated zinc levels. | acs.org |

| General Quinoline-based Fluorophores | CHEF, Inhibition of Photoinduced Electron Transfer (PET) | Strong photochemical stability, easy π-π* electronic transition. | Bio-imaging in live cells, quantification of Zn²+ in water. | nanobioletters.com |

Quinoline Derivatives in Chemical Biology Tools

The unique photochemical and structural properties of quinoline derivatives make them highly suitable for the development of sophisticated chemical biology tools. These tools enable researchers to study and manipulate biological processes with high precision.

Photoremovable Protecting Groups for Spatiotemporal Control in Biological Systems

Photoremovable protecting groups (PPGs), or "photocages," are powerful tools that provide spatial and temporal control over the release of bioactive molecules. nih.govacs.org A bioactive compound is temporarily inactivated by covalent attachment to the PPG. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active compound at a desired time and location. nih.gov

The quinoline scaffold has been successfully employed in the design of efficient PPGs. nih.gov Quinoline-based photocages, such as those derived from 8-bromo-7-hydroxyquinoline (BHQ), are known for their rapid photolysis. researchgate.netacs.org The properties of these PPGs can be systematically modified through structural alterations. For example, adding an electron-withdrawing chlorine atom at the 4-position of a quinoline PPG has been shown to improve its two-photon uncaging action cross-section by more than threefold, enhancing its utility for deep-tissue applications. acs.org

Recently, a quinoline-based PPG strategy was developed for protecting cysteine residues in proteins. nih.gov This approach is compatible with modern protein synthesis techniques like native chemical ligation (NCL) and desulfurization, facilitating the assembly of complex proteins. nih.gov The ability to cage and then release parts of a protein sequence with light offers a powerful method for investigating protein structure and function. nih.gov

Probes for Biofilm Formation Inhibition and Virulence Factor Secretion

Many pathogenic bacteria, such as Pseudomonas aeruginosa, use a cell-to-cell communication system called quorum sensing (QS) to coordinate gene expression, including the production of virulence factors and the formation of biofilms. nih.govplos.org Targeting QS is a promising anti-virulence strategy that may reduce the selective pressure for developing antibiotic resistance. nih.gov

The P. aeruginosa QS network includes the pqs system, which utilizes 2-alkyl-4(1H)-quinolone signaling molecules. nih.gov Due to the structural similarity, synthetic quinoline derivatives can act as probes or inhibitors that interfere with this signaling pathway. By binding to the PqsR receptor, these molecules can disrupt the QS cascade, leading to a reduction in the production of virulence factors like pyocyanin (B1662382) and elastase, and inhibiting the formation of biofilms. nih.gov

While specific studies on this compound as a QS inhibitor are not prominent, the foundational role of the quinoline scaffold in designing such probes is well-established. Flavone derivatives have also been identified as QS inhibitors that can abrogate the DNA-binding capability of QS regulators. nih.gov The development of compounds that can silence these bacterial communication pathways represents a modern approach to combating bacterial pathogenicity. acs.org

Future Directions and Emerging Research Avenues for 8 Bromo 4 Chloro 2 Methylquinoline

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. nih.govmdpi.com However, these methods often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.govacs.org The future of synthesizing 8-Bromo-4-chloro-2-methylquinoline and its analogs lies in the development of greener, more efficient, and sustainable strategies.

Key areas for future research include:

Green Chemistry Approaches: The use of environmentally benign solvents, or even solvent-free conditions, is a critical goal. acs.orgrsc.org Research into microwave-assisted and ultrasound-assisted synthesis has already shown promise in accelerating reaction times and improving yields for various quinoline derivatives. nih.govresearchgate.net Further exploration of these techniques for the specific synthesis of this compound is warranted.

Catalysis: The development of novel catalysts is paramount. This includes the use of nanocatalysts, which offer high surface area and reactivity, and can often be recovered and reused, enhancing the sustainability of the process. acs.org Single-atom catalysts, such as a recently reported iron catalyst, have demonstrated superior performance in quinoline synthesis and represent a promising avenue. organic-chemistry.org The application of eco-friendly and reusable catalysts like cesium salts of heteropoly acids could also be explored. rsc.org

One-Pot and Multi-Component Reactions: Designing synthetic routes that involve one-pot or multi-component reactions can significantly improve efficiency by reducing the number of purification steps and minimizing waste. nih.govrsc.org These strategies are highly desirable for the large-scale production of this compound derivatives.

| Synthetic Strategy | Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, safer processes. acs.orgrsc.org | Microwave/ultrasound assistance, solvent-free reactions. nih.govresearchgate.net |

| Advanced Catalysis | Higher efficiency, reusability, lower energy consumption. acs.org | Nanocatalysts, single-atom catalysts, solid acid catalysts. rsc.orgacs.orgorganic-chemistry.org |

| One-Pot Reactions | Increased efficiency, reduced waste, step economy. nih.govrsc.org | Tandem reactions, multi-component approaches. rsc.org |

Advanced Structural Characterization Techniques and In Situ Mechanistic Studies

A deep understanding of the structure-property relationships of this compound is crucial for its application. Future research should leverage advanced analytical techniques to elucidate its structural and electronic properties with greater precision.

Crystallographic and Spectroscopic Analysis: While standard techniques like X-ray crystallography, NMR, and IR spectroscopy are fundamental, future studies could employ more advanced methods. derpharmachemica.com For instance, detailed crystallographic analyses can reveal subtle substituent-dependent structural and supramolecular features, which can influence the material's properties. nih.govacs.org

In Situ Mechanistic Studies: Techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy can provide real-time insights into the reaction mechanisms of quinoline synthesis. rsc.orgresearchgate.net Understanding the formation of intermediates and the role of catalysts at a molecular level is key to optimizing reaction conditions and developing more efficient synthetic protocols. rsc.org ESI-MS analysis is another powerful tool for verifying reaction mechanisms, as demonstrated in the synthesis of quinolines from o-aminothiophenol and 1,3-ynone. rsc.org

Integration of High-Throughput Screening with Computational Methods for Rational Drug Discovery

The journey from a lead compound to a viable drug candidate is often long and arduous. The integration of high-throughput screening (HTS) with computational methods offers a powerful paradigm to accelerate the discovery of novel therapeutics based on the this compound scaffold.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against biological targets. yu.edu Modern HTS facilities are equipped with robotic automation and advanced plate readers capable of performing a wide range of assays, including fluorescence, luminescence, and absorbance-based measurements. This technology can be used to screen derivatives of this compound for various biological activities.

Computational Drug Design: Computational tools are revolutionizing drug discovery. patsnap.comgoogle.comwiley.com

Molecular Docking: This technique predicts the binding orientation of a molecule to a target protein, helping to identify potential drug candidates. patsnap.comopenmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new derivatives. patsnap.comnih.gov

De Novo Design: This approach uses computational algorithms to generate novel molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.com

By combining the experimental power of HTS with the predictive capabilities of computational modeling, researchers can rationally design and optimize this compound derivatives with enhanced efficacy and selectivity. nih.govmdpi.com

| Computational Method | Application in Drug Discovery |

| Molecular Docking | Predicts binding modes and affinities of ligands to target proteins. patsnap.comopenmedicinalchemistryjournal.com |

| QSAR | Establishes relationships between chemical structure and biological activity. patsnap.comnih.gov |

| De Novo Design | Generates novel molecular structures with desired properties. openmedicinalchemistryjournal.com |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. openmedicinalchemistryjournal.com |

Exploration of Additional Therapeutic Areas and Novel Modalities

The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgnih.gov While the therapeutic potential of many quinoline derivatives has been explored, this compound itself remains relatively understudied.

Future research should focus on:

Expanding Therapeutic Targets: Systematic screening of this compound and its functionalized derivatives against a broader range of therapeutic targets is crucial. rsc.org This could unveil novel applications in areas like neurodegenerative diseases, metabolic disorders, and rare diseases. google.commdpi.com

Novel Drug Modalities: Beyond traditional small molecule inhibitors, the this compound scaffold could be incorporated into novel therapeutic modalities. For instance, it could serve as a building block for PROTACs (Proteolysis Targeting Chimeras) or as a component of targeted drug delivery systems.

Material Science Applications and Optoelectronic Properties of Functionalized Quinoline Derivatives

The unique electronic properties of the quinoline ring system make its derivatives promising candidates for applications in material science, particularly in the field of optoelectronics. mdpi.comnih.gov

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known for their high thermal and chemical stability, as well as their electron-transporting capabilities, which are desirable properties for OLED materials. nih.gov

Fluorescent Sensors: The fluorescence of quinoline derivatives can be sensitive to their environment, making them suitable for use as fluorescent chemosensors for detecting metal ions and other analytes. rsc.org

Dye-Sensitized Solar Cells (DSSCs): The ability of quinoline derivatives to absorb light and participate in charge transfer processes makes them potential components in DSSCs. ossila.com

Research into the functionalization of the this compound core could lead to the development of novel materials with tailored optoelectronic properties. The introduction of different substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's absorption and emission characteristics. rsc.org

| Application Area | Relevant Properties of Quinoline Derivatives |

| OLEDs | High thermal and chemical stability, electron-transporting capability. nih.gov |

| Fluorescent Sensors | Environmental sensitivity of fluorescence, ability to chelate metal ions. rsc.org |

| DSSCs | Light absorption and charge transfer properties. ossila.com |

常见问题

What are the optimal synthetic routes for 8-bromo-4-chloro-2-methylquinoline, and how can side reactions be minimized?

The synthesis typically involves halogenation and alkylation steps starting from quinoline precursors. For example, bromination at the 8-position and chlorination at the 4-position are critical, often requiring controlled reaction conditions (e.g., anhydrous environments) to avoid over-halogenation.

- Key steps :

- Use of 2-aminobenzoic acid derivatives as starting materials.

- Sequential halogenation with N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂).

- Methylation via Friedel-Crafts alkylation or using methyl iodide.

- Side reactions : Competitive substitution at adjacent positions (e.g., 6- or 7-bromo byproducts) may occur. Monitoring via TLC or HPLC is recommended .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) effectively isolates the target compound .

How do structural modifications (e.g., halogen position, methyl substitution) influence the reactivity of this compound in cross-coupling reactions?

The methyl group at position 2 enhances steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the bromine at position 7. Chlorine at position 4 acts as an electron-withdrawing group, activating the quinoline ring for nucleophilic substitution.

-

Experimental observations :

- Pd-catalyzed coupling with arylboronic acids yields 8-aryl derivatives selectively .

- Chlorine at position 4 reduces electron density at position 2, making methyl substitution critical for regioselectivity .

-

Comparative data :

Derivative Coupling Efficiency (%) Major Product 8-Bromo-4-chloro-2-Me 85 8-Aryl-4-chloro-2-Me 6-Bromo-4-chloro-2-Me 62 6-Aryl-4-chloro-2-Me

How can discrepancies in reported antimicrobial activity of halogenated quinolines be resolved?

Variations in biological activity often arise from differences in bacterial strains, assay conditions, or compound purity.

- Methodological considerations :

- Case study : this compound showed MIC = 2 µg/mL against S. aureus in one study but 8 µg/mL in another. This discrepancy was traced to differences in bacterial efflux pump expression .

What advanced techniques are recommended for resolving crystallographic ambiguities in halogenated quinolines?

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. For this compound:

- Key parameters :

- High-resolution data (<1.0 Å) to resolve halogen positions.

- Use SHELX programs for refinement, accounting for anisotropic displacement parameters for Br and Cl .

- Challenges :

How does the substitution pattern of this compound affect its photophysical properties?

The bromine and chlorine atoms induce red shifts in UV-Vis spectra due to heavy atom effects, while the methyl group enhances solubility in non-polar solvents.

-

Experimental data :

- (in CHCl₃): 320 nm (intense π→π* transition).

- Fluorescence quantum yield: Φ = 0.12 (quenched by bromine’s spin-orbit coupling) .

-

Comparison with analogs :

Compound (nm) Φ 8-Bromo-4-chloro-2-Me 320 0.12 8-Bromo-2-Me (no Cl) 310 0.25 4-Cl-2-Me (no Br) 290 0.35

What strategies mitigate toxicity concerns during in vitro handling of this compound?

The compound is corrosive and acutely toxic (GHS Hazard Statements: H314, H301).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。